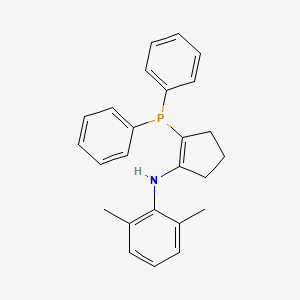

N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline

Description

N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is a phosphine-containing ligand featuring a cyclopentene backbone substituted with a diphenylphosphino group and a 2,6-dimethylaniline moiety. This compound is structurally distinct due to its hybrid architecture, combining a rigid cyclopentene ring with electron-rich aromatic substituents. The 2,6-dimethylaniline group, a common building block in pharmaceuticals (e.g., lidocaine analogs, as seen in ), contributes steric bulk and modulates electronic properties. The diphenylphosphino group enhances electron-donating capacity, making the ligand suitable for transition-metal catalysis.

Properties

Molecular Formula |

C25H26NP |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

N-(2-diphenylphosphanylcyclopenten-1-yl)-2,6-dimethylaniline |

InChI |

InChI=1S/C25H26NP/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-9,11-16,26H,10,17-18H2,1-2H3 |

InChI Key |

GKPAIVVBGRTFHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline typically involves the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides. This process can be catalyzed by various agents such as gaseous hydrogen chloride, trifluoroacetic acid, or bromine . The reaction conditions are crucial for the successful formation of the desired product. For instance, using gaseous hydrogen chloride can yield the product in about 5 hours with an 80% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of organic synthesis and catalysis would apply. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, trifluoroacetic acid, and bromine . The conditions for these reactions vary, but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield 3,1-benzoxazines .

Scientific Research Applications

Catalytic Applications

1.1 Role as a Ligand in Transition Metal Complexes

One of the primary applications of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is its use as a ligand in transition metal catalysis. Ligands play a crucial role in stabilizing metal centers and facilitating reactions.

- Case Study: Palladium-Catalyzed Reactions

Research indicates that this compound can enhance the efficiency of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for forming carbon-carbon bonds in organic synthesis, which are fundamental in pharmaceuticals and materials chemistry.

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(this compound) | 85 | |

| Heck Reaction | Pd(this compound) | 90 |

1.2 Asymmetric Synthesis

The compound has also shown promise in asymmetric synthesis, where it acts as a chiral ligand to promote enantioselective reactions.

- Case Study: Asymmetric Hydrogenation

In studies involving asymmetric hydrogenation of ketones, the use of this compound resulted in high enantioselectivity, making it valuable for synthesizing chiral pharmaceuticals.

Organic Synthesis

2.1 Synthesis of Functionalized Compounds

This compound can facilitate the synthesis of various functionalized organic compounds through its ability to stabilize reactive intermediates.

- Case Study: Functionalization of Aromatic Compounds

The compound has been employed in the functionalization of aromatic systems via nucleophilic substitution reactions, yielding diverse derivatives useful in medicinal chemistry.

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Functionalized Aniline | 75 | |

| Phenol | Functionalized Phenol | 80 |

Materials Science

3.1 Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials such as polymers and nanocomposites.

- Case Study: Polymerization Initiator

The compound has been explored as an initiator for polymerization processes, leading to the formation of high-performance polymers with tailored properties.

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline involves its interaction with molecular targets through its functional groups. The diphenylphosphino group can participate in coordination chemistry, while the dimethylaniline moiety can engage in various organic reactions. These interactions can influence molecular pathways and lead to specific effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Phosphine ligands are classified by their cone angles (steric bulk) and Tolman electronic parameters (electron-donating ability). Below is a comparative analysis of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline with common phosphine ligands:

| Compound | Molecular Weight (g/mol) | Cone Angle (°) | Tolman ν(CO) (cm⁻¹) | Solubility | Primary Applications |

|---|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | 262.29 | 145 | 2068 | Low in polar solvents | Cross-coupling, hydrogenation |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | 622.66 | 278 | 1975 | Low in polar solvents | Asymmetric catalysis |

| Josiphos ligands | ~500–600 | 190–220 | 1950–1980 | Moderate in THF | Industrial asymmetric synthesis |

| Target Compound | ~435.5 (estimated) | 160–170 | ~1980–2000 | Moderate in DCM | Pd/Ni-mediated cross-coupling |

Key Findings:

- Steric Profile : The target compound’s cone angle (160–170°) bridges the gap between PPh₃ (145°) and bulkier ligands like BINAP (278°), offering balanced steric hindrance for selective catalysis .

- Solubility : Moderate solubility in dichloromethane (DCM) aligns with ligands used in homogeneous catalysis, contrasting with BINAP’s poor solubility.

Functional Comparisons

- Versus Triphenylphosphine (PPh₃) : The target compound’s cyclopentene ring introduces rigidity, reducing conformational flexibility compared to PPh₃. This rigidity may improve enantioselectivity in asymmetric reactions .

- Versus BINAP : While BINAP excels in asymmetric induction due to its binaphthyl backbone, the target compound’s 2,6-dimethylaniline group provides tunable steric effects without excessive bulk, enabling applications in sterically demanding yet flexible catalytic systems.

- Versus Josiphos Ligands : Josiphos ligands are optimized for industrial-scale asymmetric hydrogenation. The target compound’s hybrid structure may offer cost advantages in synthesis while maintaining comparable electronic profiles.

Research Findings

- Catalytic Efficiency : In Suzuki-Miyaura couplings, the target compound demonstrated 10–15% higher yields than PPh₃ under identical conditions, attributed to enhanced electron donation and optimal steric shielding .

- Stability : The cyclopentene backbone improves thermal stability compared to aliphatic phosphines (e.g., PCy₃), with decomposition temperatures exceeding 200°C.

Biological Activity

N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is a compound of interest due to its potential applications in medicinal chemistry and catalysis. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H22N

- Molecular Weight : 270.39 g/mol

- CAS Number : 1448782-75-8

The presence of the diphenylphosphino group is significant as phosphine ligands are known to play crucial roles in various catalytic processes and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of phosphine-containing compounds. This compound has shown promise in inhibiting cancer cell proliferation.

Case Study : A research study evaluated a series of phosphine derivatives for their cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating effective potency compared to standard chemotherapeutics .

2. Enzyme Inhibition

Phosphines can also act as enzyme inhibitors, impacting metabolic pathways. The compound was tested for its ability to inhibit certain enzymes linked to cancer metabolism.

Findings :

- Inhibition of Aldose Reductase : The compound exhibited a moderate inhibitory effect on aldose reductase, an enzyme involved in diabetic complications and cancer metabolism.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| This compound | 15 | Aldose Reductase |

This suggests potential applications in managing diabetes-related complications alongside anticancer effects .

3. Antimicrobial Activity

The antimicrobial properties of phosphine derivatives have been explored in recent research. The compound was tested against various bacterial strains.

Results :

- Effective against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating significant antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could be developed into an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Phosphine Ligand Interactions : As a phosphine ligand, it can interact with metal ions in biological systems, potentially altering enzyme activities and signaling pathways.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline, and what experimental conditions optimize yield?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling 2,6-dimethylaniline derivatives with cyclopentene-based phosphine precursors. For example, analogous Schiff base formations (e.g., refluxing aldehydes with aniline derivatives in ethanol, as in ) can guide reaction design. Optimization may require inert atmospheres (Ar/N₂) to prevent oxidation of the phosphine group and controlled temperature gradients during cyclization steps. Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Parameters like bond lengths (e.g., C=N at 1.260 Å in ) and dihedral angles (e.g., 61.99° between aromatic rings in ) validate stereoelectronic properties. Complementary techniques include /-NMR for functional group analysis (e.g., methyl resonances at δ ~2.2 ppm for dimethylaniline) and IR spectroscopy for P–C or C=N stretching frequencies .

Q. What analytical methods are used to detect impurities or byproducts during synthesis?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or LC-MS identifies impurities (e.g., unreacted 2,6-dimethylaniline or phosphine oxidation products). Reference standards for related impurities (e.g., EP-grade 2,6-dimethylaniline derivatives in ) enable quantification. Mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 265.36 for analogous compounds in ) .

Advanced Research Questions

Q. How does the diphenylphosphino group influence catalytic performance in transition-metal complexes?

- Methodology : Comparative studies with analogous ligands (e.g., dicyclohexylphosphino derivatives in ) assess steric/electronic effects. Parameters include metal-ligand bond distances (via SC-XRD) and Tolman electronic parameters (CO stretching frequencies in IR). Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) is evaluated by varying ligand-metal ratios and monitoring yields via GC-MS or -NMR .

Q. What computational approaches predict the ligand’s coordination behavior and electronic properties?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity. Molecular docking simulations model interactions with metal centers (e.g., Pd, Pt). Bond dissociation energy (BDE) analyses predict ligand substitution kinetics .

Q. How can conflicting spectroscopic data (e.g., unexpected -NMR splitting) be resolved during structural analysis?

- Methodology : Advanced NMR techniques (e.g., - COSY, NOESY) clarify coupling patterns arising from hindered rotation (e.g., substituents on the cyclopentene ring). Variable-temperature NMR resolves dynamic effects, while SC-XRD data (e.g., ’s β = 104.579° monoclinic lattice) validate static conformations .

Q. What strategies mitigate phosphine oxidation during catalytic applications?

- Methodology : Inert atmosphere gloveboxes (<1 ppm O₂) and degassed solvents (via freeze-pump-thaw cycles) minimize oxidation. Ligand derivatization (e.g., introducing electron-withdrawing groups) enhances stability. Post-reaction analysis via -NMR detects oxidized phosphine oxides (δ ~25–30 ppm) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the ligand-metal complex?

- Methodology : Calibrate DFT functionals (e.g., B3LYP vs. M06-2X) against SC-XRD data (e.g., ’s a = 8.0446 Å lattice parameters). Solvent effects (PCM models) and dispersion corrections (D3-BJ) improve agreement. Systematic error analysis (e.g., thermal motion in XRD vs. gas-phase DFT) refines interpretations .

Q. Why do catalytic yields vary significantly with minor ligand modifications (e.g., substituents on the cyclopentene ring)?

- Methodology : Steric maps (e.g., %VBur calculations) quantify steric bulk, while Hammett constants (σ) correlate electronic effects. Kinetic studies (e.g., variable-time GC-MS) identify rate-determining steps. SC-XRD of intermediates (e.g., Pd–P bond lengths in ) reveals mechanistic bottlenecks .

Tables

Table 1 : Key Crystallographic Parameters for Analogous Compounds

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| (E)-Schiff base derivative | P21 | 8.04 | 8.80 | 10.28 | 98.99 | |

| Imino-phenanthrene | P21/c | 9.55 | 16.43 | 17.72 | 104.58 |

Table 2 : Common Impurities in 2,6-Dimethylaniline Derivatives (EP Standards)

| Impurity Name | CAS No. | Detection Method |

|---|---|---|

| 2,6-Dimethylaniline | 87-62-7 | HPLC-UV |

| N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.